methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2 and a molecular weight of 190.63 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is commonly used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring . One common method involves the reaction of 2,4,4-trimethoxybutan-1-amine with a carboxylic acid under acidic conditions to form the pyrrole ring . The resulting product is then methylated and converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of condensation, cyclization, and methylation, followed by purification and conversion to the hydrochloride salt. The reaction conditions are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted pyrrole compounds .
Scientific Research Applications
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylate group can participate in ionic interactions, further influencing biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- Methyl 2-pyrrolecarboxylate
Uniqueness
Methyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h2-3,8H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGVNUYRDBGLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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